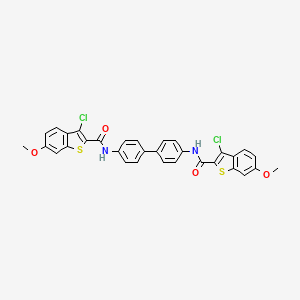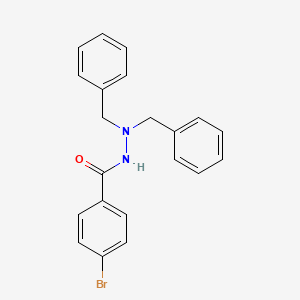![molecular formula C29H25NO8 B12459771 2-(3-methoxyphenyl)-2-oxoethyl 2-{4-[(2-methylpropoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12459771.png)
2-(3-methoxyphenyl)-2-oxoethyl 2-{4-[(2-methylpropoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-METHOXYPHENYL)-2-OXOETHYL 2-{4-[(2-METHYLPROPOXY)CARBONYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxyphenyl group, an oxoethyl group, and a phthalimide derivative. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHOXYPHENYL)-2-OXOETHYL 2-{4-[(2-METHYLPROPOXY)CARBONYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of 3-methoxybenzaldehyde with ethyl acetoacetate to form the intermediate compound, followed by cyclization with phthalic anhydride. The final step involves esterification with 2-methylpropyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-METHOXYPHENYL)-2-OXOETHYL 2-{4-[(2-METHYLPROPOXY)CARBONYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The oxoethyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-(3-METHOXYPHENYL)-2-OXOETHYL 2-{4-[(2-METHYLPROPOXY)CARBONYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(3-METHOXYPHENYL)-2-OXOETHYL 2-{4-[(2-METHYLPROPOXY)CARBONYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymes such as Taq polymerase and telomerase, leading to the activation of caspases and down-regulation of ERK2 protein. This results in the inhibition of ERKs phosphorylation, which plays a crucial role in cell signaling and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxirane,2-(4-methoxyphenyl): Similar in structure but lacks the phthalimide derivative.
2,2-bis[3,5-dibromo-4-(2,3-dibromo-2-methylpropoxy)phenyl]propane: Contains similar functional groups but differs in overall structure.
Triazole-pyrimidine hybrids: Share some pharmacological properties but have distinct chemical structures.
Uniqueness
2-(3-METHOXYPHENYL)-2-OXOETHYL 2-{4-[(2-METHYLPROPOXY)CARBONYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is unique due to its combination of a methoxyphenyl group, an oxoethyl group, and a phthalimide derivative.
Eigenschaften
Molekularformel |
C29H25NO8 |
|---|---|
Molekulargewicht |
515.5 g/mol |
IUPAC-Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 2-[4-(2-methylpropoxycarbonyl)phenyl]-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C29H25NO8/c1-17(2)15-37-28(34)18-7-10-21(11-8-18)30-26(32)23-12-9-20(14-24(23)27(30)33)29(35)38-16-25(31)19-5-4-6-22(13-19)36-3/h4-14,17H,15-16H2,1-3H3 |
InChI-Schlüssel |
LGVJJLDOTRCAGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC(=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



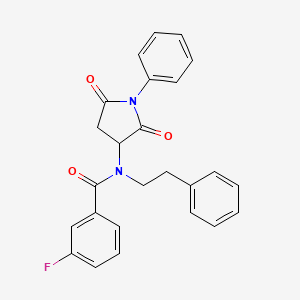


![8-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2-one](/img/structure/B12459705.png)
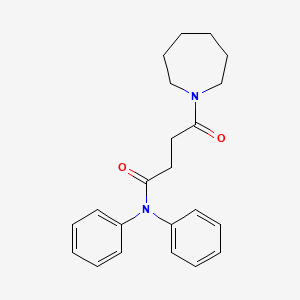
![4-(7-Tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B12459722.png)
![1-{4-[(4-Bromobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B12459728.png)
![2-{2-[2-(3,4-dimethylphenyl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12459734.png)
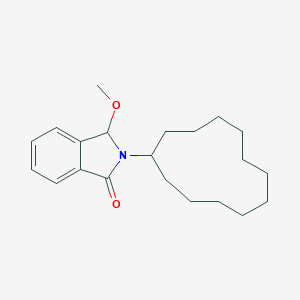
![2-(benzylsulfanyl)-N-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-1,3-benzothiazol-6-amine](/img/structure/B12459756.png)
![2-{[4-(2-{4'-Tert-butyl-[1,1'-biphenyl]-4-yl}-2-({2',4',6'-trimethyl-[1,1'-biphenyl]-4-yl}carbamoyl)ethyl)phenyl]formamido}ethanesulfonic acid](/img/structure/B12459769.png)
